![molecular formula C16H26N4O2 B15298883 N-[4,6-dimethyl-2-(morpholin-4-yl)pyrimidin-5-yl]hexanamide](/img/structure/B15298883.png)
N-[4,6-dimethyl-2-(morpholin-4-yl)pyrimidin-5-yl]hexanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
It has a molecular formula of C16H26N4O2 and a molecular weight of 306.4. This compound is particularly noted for its role in scientific research, especially in the fields of chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[4,6-dimethyl-2-(morpholin-4-yl)pyrimidin-5-yl]hexanamide typically involves the reaction of 4,6-dimethyl-2-(morpholin-4-yl)pyrimidine with hexanoyl chloride under appropriate conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
N-[4,6-dimethyl-2-(morpholin-4-yl)pyrimidin-5-yl]hexanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: It can also be reduced to form reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the morpholine ring or the pyrimidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of appropriate solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-[4,6-dimethyl-2-(morpholin-4-yl)pyrimidin-5-yl]hexanoic acid, while reduction may produce N-[4,6-dimethyl-2-(morpholin-4-yl)pyrimidin-5-yl]hexanamine .
Aplicaciones Científicas De Investigación
N-[4,6-dimethyl-2-(morpholin-4-yl)pyrimidin-5-yl]hexanamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on various cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-[4,6-dimethyl-2-(morpholin-4-yl)pyrimidin-5-yl]hexanamide involves its interaction with specific molecular targets and pathways within cells. The compound is known to inhibit certain enzymes and signaling pathways, which can lead to changes in cellular behavior. For example, it may inhibit kinases involved in cell proliferation, thereby exerting anti-proliferative effects.
Comparación Con Compuestos Similares
N-[4,6-dimethyl-2-(morpholin-4-yl)pyrimidin-5-yl]hexanamide can be compared with other similar compounds, such as:
- N-[4,6-dimethyl-2-(morpholin-4-yl)pyrimidin-5-yl]butanamide
- N-[4,6-dimethyl-2-(morpholin-4-yl)pyrimidin-5-yl]pentanamide
These compounds share a similar pyrimidine core structure but differ in the length of the alkyl chain attached to the amide group. The uniqueness of this compound lies in its specific alkyl chain length, which can influence its chemical properties and biological activities.
Propiedades
Fórmula molecular |
C16H26N4O2 |
|---|---|
Peso molecular |
306.40 g/mol |
Nombre IUPAC |
N-(4,6-dimethyl-2-morpholin-4-ylpyrimidin-5-yl)hexanamide |
InChI |
InChI=1S/C16H26N4O2/c1-4-5-6-7-14(21)19-15-12(2)17-16(18-13(15)3)20-8-10-22-11-9-20/h4-11H2,1-3H3,(H,19,21) |
Clave InChI |
CUYIVYGWYZOZCL-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC(=O)NC1=C(N=C(N=C1C)N2CCOCC2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-(Adamantane-2-carbonyl)-6-azaspiro[2.5]octane-1-carboxylic acid](/img/structure/B15298802.png)


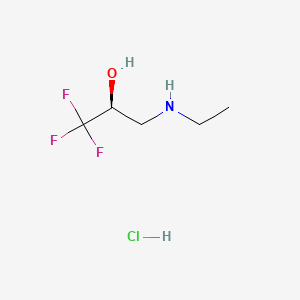

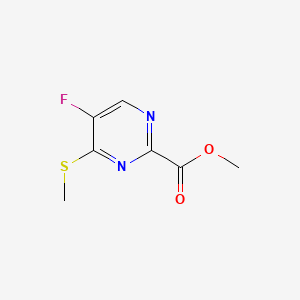
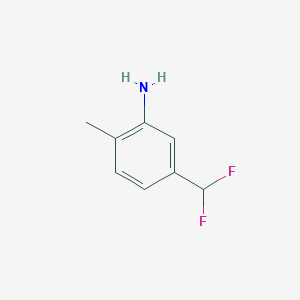
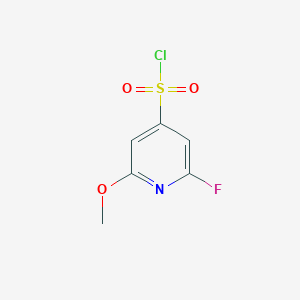
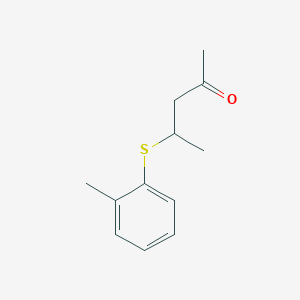
![1-(Iodomethyl)-4-methanesulfonyl-2-oxabicyclo[2.1.1]hexane](/img/structure/B15298871.png)
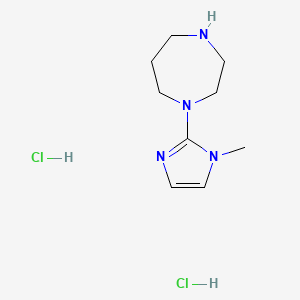
![Methyl 1-chloropyrrolo[1,2-a]pyrazine-6-carboxylate](/img/structure/B15298890.png)
![[3-(Methoxymethyl)azetidin-3-yl]methanol](/img/structure/B15298896.png)
![(1r,3r)-3-{[(Tert-butoxy)carbonyl]amino}-1-(3,5-difluorophenyl)cyclobutane-1-carboxylic acid](/img/structure/B15298908.png)
